molecular formula C14H18FN3O4S B7114452 Methyl 3-(4-fluorobutylsulfonylamino)-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate

Methyl 3-(4-fluorobutylsulfonylamino)-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B7114452
M. Wt: 343.38 g/mol
InChI Key: FUDSLVDZIUDFPA-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluorobutylsulfonylamino)-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core, a fluorobutylsulfonylamino group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-fluorobutylsulfonylamino)-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions One common approach is to start with the pyrrolo[2,3-b]pyridine core, which can be synthesized through a series of cyclization reactionsThe final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluorobutylsulfonylamino)-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfinyl or thiol derivatives. Substitution reactions can result in a variety of substituted pyridine derivatives .

Scientific Research Applications

Methyl 3-(4-fluorobutylsulfonylamino)-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluorobutylsulfonylamino)-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobutylsulfonylamino group can form strong hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, the pyrrolo[2,3-b]pyridine core can interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorobutylsulfonylamino)-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate
  • Methyl 3-(4-bromobutylsulfonylamino)-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate
  • Methyl 3-(4-iodobutylsulfonylamino)-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate

Uniqueness

The uniqueness of Methyl 3-(4-fluorobutylsulfonylamino)-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate lies in the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to target proteins. These properties make it a valuable compound for various applications in scientific research and drug development .

Properties

IUPAC Name

methyl 3-(4-fluorobutylsulfonylamino)-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O4S/c1-18-12(14(19)22-2)11(10-6-5-8-16-13(10)18)17-23(20,21)9-4-3-7-15/h5-6,8,17H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDSLVDZIUDFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=C1N=CC=C2)NS(=O)(=O)CCCCF)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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